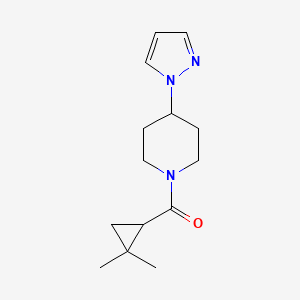

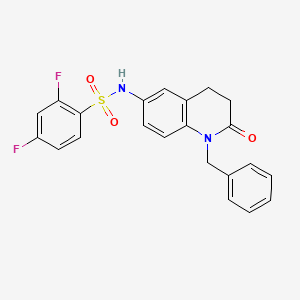

![molecular formula C18H26BF3N2O2 B2527073 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine CAS No. 2223041-59-4](/img/structure/B2527073.png)

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied and synthesized for various medicinal purposes, including cerebral vasodilators , inhibitors of soluble epoxide hydrolase , antischistosomal agents , and antimicrobial agents .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of piperazine with various substituents. For example, 1-methyl piperazine can react with alkoxyphenyl isothiocyanates in ethereal solution to yield thiocarbamyl piperazines . Similarly, the reaction of piperazine with dibasic acid chlorides can produce alkylene diacyl-di-(1-methyl piperazides) . The synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine is another example of the synthetic versatility of piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by various spectroscopic methods, including IR, 1H NMR, and mass spectrometry . The presence of substituents like the tetramethyl-1,3,2-dioxaborolane group can influence the molecular conformation and reactivity of the compound .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions depending on their substituents. For instance, the mercapto- and piperazino-methyl-phenylboronic acid derivatives exhibit inhibitory activity against serine proteases and display weak N–B coordination . The reactivity of these compounds can be further modified by ortho-substitution, which can affect their binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, the antioxidant activity of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was demonstrated using the DPPH free radical method, indicating potential as antioxidants . The antimicrobial activity of novel substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives against various bacterial strains has also been evaluated, with some compounds showing potent activities .

科学的研究の応用

Synthesis and Antagonist Activity

A study reported the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, focusing on their antagonist activity against 5-HT2 and alpha 1 receptors. The study highlights the potential use of specific chemical structures in the development of 5-HT2 antagonists, indicating the broad scope of synthetic chemistry in designing molecules for targeted biological activities (Watanabe et al., 1992).

Inhibitors of Soluble Epoxide Hydrolase

Research into the development of inhibitors for soluble epoxide hydrolase identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds. This study underscores the importance of the triazine heterocycle for potency and selectivity, highlighting the intricate relationship between chemical structure and biological function (Thalji et al., 2013).

Synthesis of Modified Chemical Derivatives

The synthesis of modified phenylboronic acid derivatives demonstrates the application of chemistry in modifying molecular structures for specific inhibitory activities against enzymes like serine proteases. These modifications allow for a deeper understanding of the molecular interactions between inhibitors and enzymes (Spencer et al., 2002).

Development of Diagnostic and Therapeutic Agents

Analogues of the σ receptor ligand PB28 were designed with reduced lipophilicity for potential use as diagnostic and therapeutic agents in oncology. This research highlights the potential applications of chemistry in developing less lipophilic compounds for medical imaging and therapy (Abate et al., 2011).

Safety and Hazards

The compound is classified as non-combustible . It has been assigned the GHS07 hazard symbol, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The compound’s safety statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BF3N2O2/c1-16(2)17(3,4)26-19(25-16)15-7-6-13(12-14(15)18(20,21)22)24-10-8-23(5)9-11-24/h6-7,12H,8-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPADTYMGCKCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCN(CC3)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

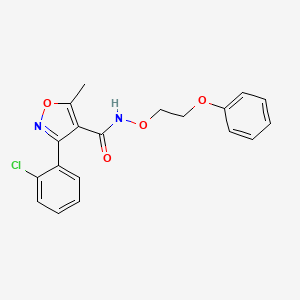

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

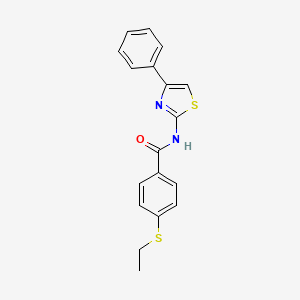

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)

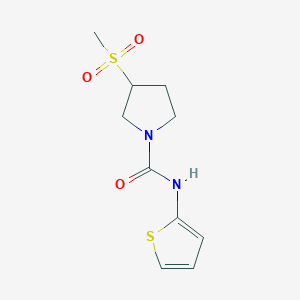

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)